molecular formula C20H19N3O3S2 B2835593 (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide CAS No. 476667-47-7

(Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide

Cat. No. B2835593
CAS RN: 476667-47-7
M. Wt: 413.51
InChI Key: RERIUOHVOFDXAY-SSZFMOIBSA-N
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Description

(Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of similar thiazolidine derivatives involves reactions with nitrile oxides to produce compounds with potential for further chemical modifications. For instance, 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines have been shown to react with nitrile oxides, leading to the synthesis of various compounds, indicating the versatile reactivity of these thiazolidine derivatives for further chemical exploration (Kandeel & Youssef, 2001).

Antimicrobial Applications

Thiazolidinone hybrids, incorporating pyridine and pyrazole heterocycles, have been synthesized and tested for their antimicrobial efficacy. These compounds have shown significant activity against various bacterial and fungal strains, highlighting the potential of thiazolidinone derivatives in antimicrobial drug development (Desai et al., 2022).

Anticancer Potential

The anticancer activity of thiazolidinone derivatives has been evaluated, with some compounds exhibiting promising results against cancer cell lines. This suggests a potential role for these compounds in cancer therapy, meriting further investigation to fully understand their mechanisms of action and therapeutic potential (Deep et al., 2016).

Molecular Structure and Interactions

The molecular structures of thiazolidinone derivatives have been studied, revealing insights into their hydrogen-bonded dimers, chains of rings, and sheet formations. Such structural analyses contribute to understanding the compound's chemical properties and interactions, which are crucial for drug design and development (Delgado et al., 2005).

properties

IUPAC Name

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-26-15-7-4-6-14(12-15)13-16-19(25)23(20(27)28-16)11-5-9-18(24)22-17-8-2-3-10-21-17/h2-4,6-8,10,12-13H,5,9,11H2,1H3,(H,21,22,24)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERIUOHVOFDXAY-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide

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